N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea
Description
N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea is a thiourea derivative featuring a phenyl group and a 2-thienylethyl substituent. Thioureas are sulfur-containing compounds with the general structure R¹NHC(=S)NR²R³, known for diverse biological activities, including antiviral, anticonvulsant, and coordination properties. The thienyl group, a sulfur-containing heterocycle, may confer unique electronic and steric properties compared to phenyl or aliphatic substituents.
Properties
IUPAC Name |
1-phenyl-3-(1-thiophen-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10(12-8-5-9-17-12)14-13(16)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBKMESCEAYGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Activity and Structure
Thiourea derivatives are highly tunable, with substituents dictating their biological and physicochemical properties. Below is a comparison of key analogs:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Observations:
- Heterocyclic Substituents : Thiazole (in PETT compounds) and pyrazole groups enhance antiviral and anticonvulsant activities, respectively. The thienyl group in the target compound may similarly improve binding to biological targets due to its electron-rich nature .
- Conformational Dependence : Antiviral activity in diphenylthioureas requires a trans conformation and substituents at specific distances (6.68–6.75 Å) from the sulfur atom . The thienylethyl group’s flexibility may influence conformation and activity.
- Electron-Withdrawing Groups : Chlorophenyl () and benzoyl () substituents enhance stability and metal-chelation capacity, suggesting similar effects for electron-deficient aromatic groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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